

Performance Benchmarks of 1,3-Cyclohexanedione-Based Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Cyclohexanediol

Cat. No.: B1223022

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Disclaimer: While the request specified **1,3-Cyclohexanediol**-based derivatives, a comprehensive search of scientific literature reveals a significant lack of performance-benchmarking data for this specific class of compounds. The vast majority of available research focuses on the closely related 1,3-Cyclohexanedione scaffold. This guide, therefore, presents a comparative analysis of 1,3-Cyclohexanedione-based derivatives as a frame of reference, with the explicit understanding that these are not the diol compounds initially requested. The information herein is intended to provide relevant insights for researchers, scientists, and drug development professionals working with similar cyclic structures.

Introduction

1,3-Cyclohexanedione and its derivatives are versatile chemical entities that have garnered significant attention in various scientific fields, including medicinal chemistry and materials science.[1] Their synthetic accessibility and the presence of a reactive dicarbonyl moiety make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and natural products.[2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3] This guide provides a comparative overview of the performance of select 1,3-Cyclohexanedione derivatives, supported by experimental data and detailed methodologies.

Performance Comparison: Anticancer Activity

Several studies have explored the potential of 1,3-Cyclohexanedione derivatives as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various synthesized derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 1,3-Cyclohexanedione Derivatives (IC50 in μM)

Compound/Derivative	A549 (Lung)	H460 (Lung)	HT-29 (Colon)	MKN-45 (Gastric)	U87MG (Glioblastoma)	SMMC-7721 (Hepatocellular)	Reference
Compound 5	-	-	-	-	-	-	[4]
Compound 7a	-	-	-	-	-	-	[4]
Compound 7b	-	-	-	-	-	-	[4]
Compound 10c	-	-	-	-	-	-	[4]
Compound 10e	-	-	-	-	-	-	[4]
Compound 11c	-	-	-	-	-	-	[4]
Compound 11f	-	-	-	-	-	-	[4]
Foretinib (Control)	-	-	-	-	-	-	[4]

Note: Specific IC50 values for each cell line were not provided in a consolidated table in the source material, but the study indicated that these compounds possessed moderate to strong cytotoxicity in the single-digit μM range.[4]

One study highlighted that certain 1,2,4-triazine derivatives synthesized from 1,3-cyclohexanedione displayed potent inhibitory activity against c-Met kinase, with IC50 values ranging from 0.24 to 9.36 nM.^[4] Ten of these compounds exhibited higher potency than the control drug, foretinib (IC50 = 1.16 nM).^[4]

Performance Comparison: Antimicrobial Activity

The antibacterial potential of 1,3-Cyclohexanedione derivatives has also been investigated. The following table presents the inhibition zones of synthesized metal complexes of 1,3-cyclohexanedione ligands against various bacterial strains.

Table 2: Antibacterial Activity of 1,3-Cyclohexanedione-based Metal Complexes (Inhibition Zone in mm)

Compound	Escherichia coli	Enterococcus faecalis	Staphylococcus aureus	Salmonella typhimurium	Reference
[Zn(L1)(OAc)2(H2O)2]·3H2O	15	14	16	13	^[5]
[Cu(L2)2]·2N O3·1.5DMF·H2O	16	15	17	14	^[5]
[Zn2(L2)(OAc)4(H2O)4]·5H2O	17	16	18	15	^[5]
Ampicillin (Control)	20	18	22	19	^[5]

Experimental Protocols

Synthesis of 1,2,4-Triazine Derivatives from 1,3-Cyclohexanedione

A key starting material, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is synthesized from 1,3-cyclohexanedione and 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride.[4] This intermediate is then reacted with phenylisothiocyanate to yield a tetrahydrobenzo[e][3][6][7]triazine derivative.[4] Further reactions with hydrazines or multi-component reactions with aromatic aldehydes and malononitrile or ethyl cyanoacetate can be employed to generate a library of fused pyran and pyridine derivatives.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a control drug for a specified period (e.g., 48 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Activity Assay (Disk Diffusion Method)

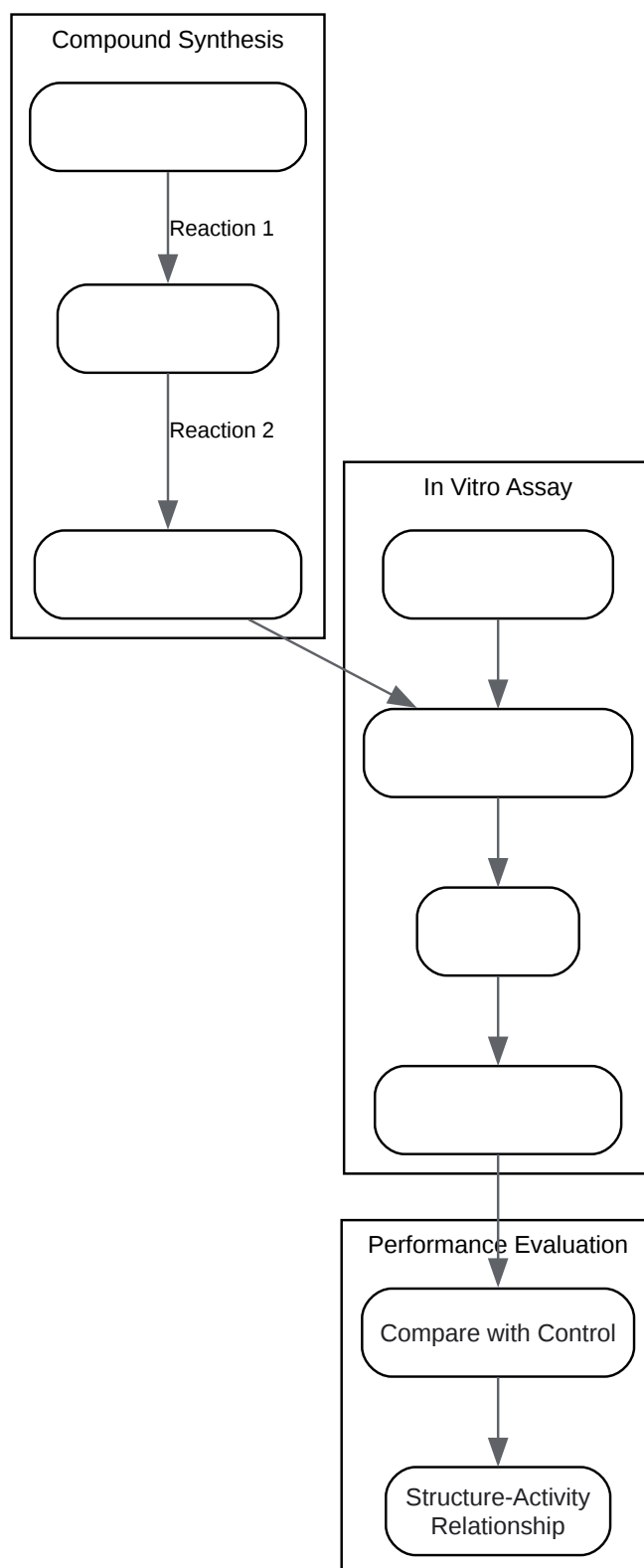
The antibacterial activity of the compounds is often determined using the disk diffusion method.[5]

- **Bacterial Culture Preparation:** A standardized inoculum of the test bacteria is spread evenly onto the surface of an agar plate.

- **Disk Application:** Sterile filter paper discs impregnated with known concentrations of the test compounds and a control antibiotic (e.g., Ampicillin) are placed on the agar surface.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Visualizations

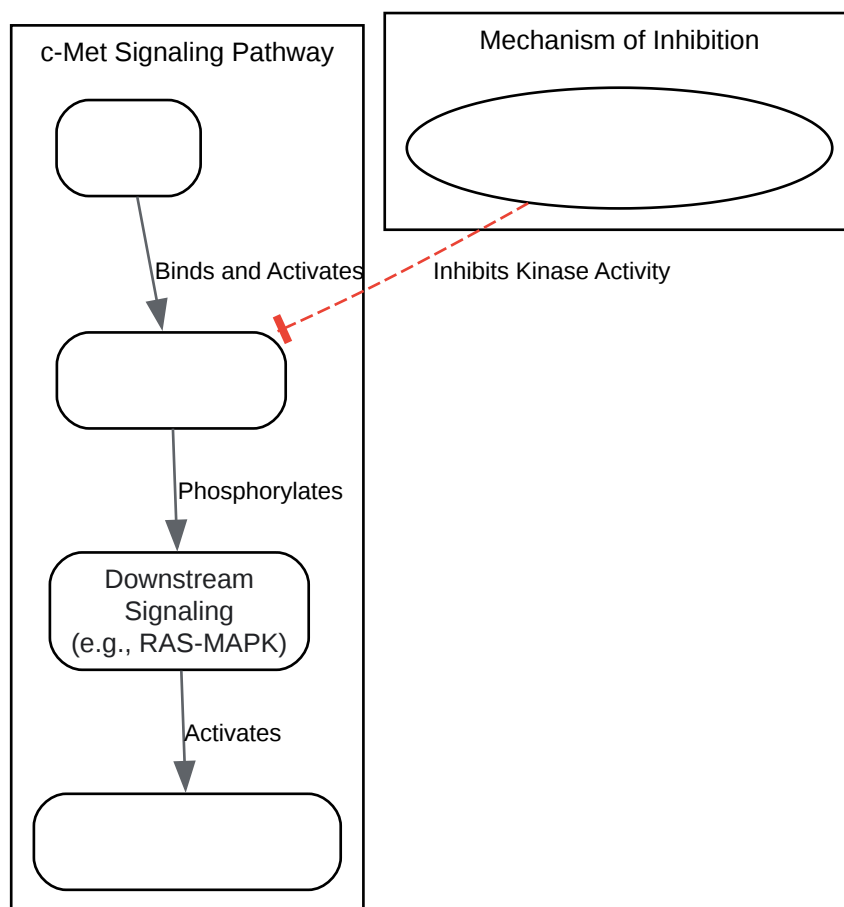
Experimental Workflow: Anticancer Drug Screening



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Caption: Workflow for anticancer screening of 1,3-Cyclohexanedione derivatives.

Signaling Pathway: c-Met Kinase Inhibition



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Caption: Inhibition of the c-Met signaling pathway by 1,3-Cyclohexanedione derivatives.

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